The synthesis of Nolotil involves the reaction of 4-methylaminoantipyrine with sodium formaldehyde sulfoxylate. This process typically requires specific conditions to ensure the desired chemical transformation occurs efficiently. The reaction can be summarized as follows:
The detailed technical aspects of the synthesis may involve multiple steps, including extraction and purification processes to isolate the active pharmaceutical ingredient effectively.
The molecular structure of Nolotil (metamizole) can be represented by its chemical formula . It features a pyrazolone ring structure that is characteristic of many analgesics. Key structural data include:
Nolotil undergoes various chemical reactions that are relevant both in its synthesis and in its metabolic pathways within the body. Key reactions include:
These reactions are essential for understanding both the pharmacokinetics and pharmacodynamics of Nolotil.
The precise mechanism by which Nolotil exerts its analgesic effects remains partially understood but involves several pathways:
Nolotil exhibits several physical and chemical properties that influence its use in clinical practice:
These properties are critical for ensuring effective delivery and therapeutic efficacy.
Nolotil has several scientific uses primarily in clinical settings:
The therapeutic application of pyrazolone derivatives originated with Ludwig Knorr's 1883 synthesis of antipyrine (phenazone), a breakthrough that established this chemical class as a cornerstone of early modern analgesic development. The molecular architecture of pyrazolones—characterized by a five-membered lactam ring containing two nitrogen atoms and one ketonic group—proved highly amenable to structural modification, enabling extensive pharmacochemical exploration. This foundation led to the systematic development of derivatives with enhanced analgesic and antipyretic properties, including aminophenazone (1897) and dipyrone (metamizole, patented 1922) [5] [9]. Metamizole's introduction by the German pharmaceutical company Hoechst AG (branded as Novalgin) represented a significant therapeutic advance due to its potent analgesic, antipyretic, and spasmolytic properties, distinct from opioid-based treatments dominating that era [6].
Pyrazolone derivatives rapidly gained global clinical prominence due to their efficacy in treating perioperative pain, cancer pain, acute injury, and colic. Their mechanism, though not fully elucidated even today, involved central inhibition of prostaglandin biosynthesis via COX-3 and modulation of the endocannabinoid system—distinguishing them from peripherally-acting non-steroidal anti-inflammatory drugs (NSAIDs). By the mid-20th century, metamizole had become one of the most widely prescribed analgesics worldwide, particularly valued for its efficacy in managing biliary and intestinal colic through relaxation of the sphincter of Oddi [6]. Its chemical versatility is demonstrated by its commercial availability as sodium, calcium, and magnesium salts, optimizing stability and solubility for various pharmaceutical formulations [6].
Table 1: Key Pyrazolone Derivatives in Analgesic Development
Compound (IUPAC Name) | Brand Name(s) | Year Introduced | Primary Therapeutic Advantages |
---|---|---|---|
Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) | Phenazone, Analgesine | 1887 | First synthetic non-opioid antipyretic/analgesic |
Aminophenazone (4-dimethylamino-1,5-dimethyl-2-phenylpyrazol-3-one) | Aminopyrin | 1897 | Enhanced anti-inflammatory activity |
Metamizole (Sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino] methanesulfonate) | Novalgin, Dipyrone, Analgin | 1922 | Potent spasmolytic action; alternative to opioids |
Propyphenazone (1,5-dimethyl-2-phenyl-4-propan-2-yl pyrazol-3-one) | Pyramidone | 1949 | Reduced metabolite toxicity |
Metamizole's global regulatory landscape reveals profound geopolitical disparities rooted in divergent risk-benefit assessments and pharmacovigilance interpretations. Following epidemiological studies in the 1970s associating metamizole with agranulocytosis—a potentially fatal drop in white blood cells—multiple countries implemented bans or severe restrictions. Sweden (1974), the United States (1977), Japan (1979), the UK (1980s), and several other nations withdrew it from their markets [6] [8]. Conversely, metamizole maintains over-the-counter (OTC) or prescription status in approximately 100 countries, including Spain, Germany, Mexico, Brazil, India, and Russia, reflecting distinct regional therapeutic risk evaluations [6].
This regulatory dichotomy intensified in the 21st century. Spain exemplifies a high-consumption nation where metamizole prescriptions doubled between 2013–2018, driven by its low gastrointestinal toxicity compared to NSAIDs and cost-effectiveness [8]. However, the 2018 Spanish Agency of Medicines and Medical Devices (AEMPS) report mandated stringent prescribing constraints for tourists—particularly those from Northern Europe—stipulating: "not using metamizole on patients when it is not possible to conduct blood cell monitoring" [8]. This directive followed investigations into tourist fatalities, including a Costa del Sol Hospital study (2009) revealing a threefold higher agranulocytosis incidence among British patients compared to Spaniards [8]. Meanwhile, Mexico and Brazil classify it as OTC, prioritizing accessibility for pain management in resource-limited settings [6].
Table 2: Global Regulatory Status of Metamizole (Selected Jurisdictions)
Region/Country | Current Status | Critical Regulatory Milestones | Consumption Trends |
---|---|---|---|
Sweden | Banned | Withdrawn (1974) due to agranulocytosis risk | None permitted |
United Kingdom | Banned | Withdrawn (1980s); emergency import prohibited | None permitted |
United States | Veterinary only | Human use banned (1977); restricted to equine care | No human pharmaceutical use |
Spain | Prescription | 2018 AEMPS restrictions: ≤7 days for tourists; mandatory blood monitoring | Doubled (2008–2018); high OTC availability historically |
Germany | Prescription | §48 AMG regulation; hospital-focused use | Stable; preferred for postoperative pain |
Mexico/Brazil | OTC | Classified as non-critical safety concern | Among top 5 analgesics sold |
The agranulocytosis controversy represents the most significant and persistent challenge in metamizole’s pharmacoepidemiological narrative. Early case-control studies (e.g., the International Agranulocytosis and Aplastic Anemia Study, 1986) estimated incidence at 1:1,000–1:10,000 users, prompting initial withdrawals [6]. However, methodological critiques emerged, arguing these studies overstated risk by overlooking confounders like concomitant medications and underdiagnosis in low-income regions. Proponents highlighted metamizole’s superior gastrointestinal and renal safety versus NSAIDs and absence of addiction potential compared to opioids [6] [8].
Pharmacogenetic research in the 2000s introduced nuance to the debate. Studies identified polymorphisms in genes regulating immune response (e.g., HLA variants) potentially increasing susceptibility among Northern Europeans, explaining Spain’s observed epidemiological disparity: "The agranulocytosis rate was nearly three times higher among foreigners than among Spaniards" [8]. Simultaneously, large-scale post-authorization studies in Mexico and Germany reported agranulocytosis incidences below 1 per million users when administered short-term (<7 days), repositioning metamizole as comparatively safe under controlled conditions [6] [8].
The European Medicines Agency’s (EMA) 2018 assessment crystallized modern risk stratification: acknowledging agranulocytosis as unpredictable and dose-independent but emphasizing mitigability through blood monitoring and contraindication adherence. This reinforced metamizole’s therapeutic niche—particularly for acute pain refractory to first-line analgesics—while mandating enhanced pharmacovigilance in Northern European tourists [6] [8].
Table 3: Evolution of Agranulocytosis Risk Perception
Time Period | Key Studies/Reports | Risk Estimate | Regulatory Impact | Prevailing Scientific Consensus |
---|---|---|---|---|
1970s-1980s | IAAAS (1986); national case series | 1:1,100–1:5,300 users | Bans in ≥30 countries | Risk unacceptable for non-critical pain |
1990s-2000s | Mexican/Latin American cohort studies | <1:1,000,000 (short-term use) | OTC status maintained in Latin America/Spain | Risk manageable with short-term use |
2009–2018 | Costa del Sol Hospital study; EMA safety review | Variable by ethnicity: 3× higher in Northern Europeans | Spanish tourist restrictions; EMA warnings | Genetic susceptibility modulates risk |
2020s | Meta-analyses accounting for pharmacogenetics | Overall: 0.2–6 cases/million treatment days | Sustained prescription-only status with monitoring | Risk-justified in specific clinical contexts |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8